molecular formula C7H3ClF3NO2 B6593804 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid CAS No. 80194-18-9

3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid

Cat. No.: B6593804
CAS No.: 80194-18-9
M. Wt: 225.55 g/mol
InChI Key: HXRMCZBDTDCCOP-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is an organic compound with the molecular formula C7H3ClF3NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid typically involves the chlorination and trifluoromethylation of pyridine derivatives. One common method includes the reaction of 5-trifluoromethylpyrrole with hydrochloric acid to form 5-trifluoromethylpyrrole, which is then further chlorinated to obtain 3-chloro-5-(trifluoromethyl)pyrrole. This intermediate is then reacted with an acid to produce this compound .

Industrial Production Methods: Industrial production often employs a one-step gas-phase chlorofluorination reaction using 3-methylpyridine, hydrogen fluoride, and chlorine gas in a fluidized bed reactor. Catalysts such as chromium oxide-aluminum or chromium chloride-aluminum are used to enhance the reaction efficiency .

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Major Products:

Scientific Research Applications

3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is widely used in:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the development of agrochemicals and pharmaceuticals due to its bioactive properties.

    Medicine: As an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: In the production of pesticides and other crop protection chemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological targets such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate biological membranes. This group also influences the compound’s binding affinity to its molecular targets, thereby modulating its biological activity .

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
  • 2,3-Dichloro-5-(trifluoromethyl)pyridine

Uniqueness: 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and trifluoromethyl groups on the pyridine ring enhances its reactivity and bioactivity compared to other similar compounds .

Properties

IUPAC Name

3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO2/c8-4-1-3(7(9,10)11)2-12-5(4)6(13)14/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRMCZBDTDCCOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101001096
Record name 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80194-68-9, 80194-18-9
Record name 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid
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Record name 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
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Record name 3-CHLORO-5-TRIFLUOROMETHYLPYRIDINE-2-CARBOXYLIC ACID
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Synthesis routes and methods I

Procedure details

423 g of 3-chloro-5-trifluoromethyl-2-pyridinecarboxylic acid ethyl ester (Example P2) is placed in a mixture of 800 ml of water and 160 ml of ethanol. 800 ml of a 2N sodium hydroxide solution are added dropwise at below 35° C. After 3 hours, the mixture is washed twice with dichloromethane and then rendered acidic with excess concentrated hydrochloric acid while cooling with an ice-bath. The resulting slurry is filtered, washed with water and dried in vacuo. 318 g of the desired product are obtained in the form of a white solid having a melting point of 135° C. (decomposition).
Quantity
423 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

423 g of ethyl 3-chloro-5-trifluoromethyl-2-pyridinecarboxylate (Example H2) is initially introduced into a mixture of 800 ml of water and 160 ml of ethanol. 800 ml of a 2N sodium hydroxide solution are added dropwise at a temperature below 35° C. After 3 hours, the mixture is washed twice with methylene chloride and then rendered acid with an excess of concentrated hydrochloric acid, while cooling in an ice-bath. The slurry formed is filtered and the solid is washed with water and dried in vacuo. 318 g of the desired product are obtained as a white solid of melting point 135° C. (decomposition).
Quantity
423 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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